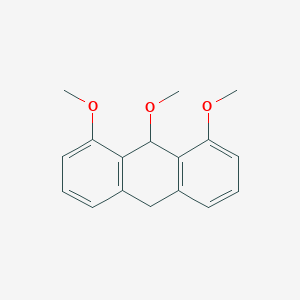

1,8,9-Trimethoxy-9,10-dihydro-anthracene

Descripción

Significance of the Anthracene (B1667546) and Dihydroanthracene Nucleus in Chemical Sciences

The anthracene molecule, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene (B151609) rings, serves as a fundamental building block in chemical sciences. nih.govnih.gov Its planar structure and extended π-electron system are central to its use in the synthesis of dyes, pigments, and advanced materials with unique optical and electronic properties. nih.govrroij.com Anthracene and its derivatives are notable for their characteristic blue fluorescence under UV light and are utilized as scintillators for detecting high-energy particles. nih.govorgsyn.org

The hydrogenation of the central ring of anthracene yields 9,10-dihydroanthracene (B76342), a non-planar molecule where the two flanking benzene rings retain their aromaticity. nih.govwikipedia.org This structural modification significantly alters the parent molecule's properties. 9,10-Dihydroanthracene is recognized as an effective hydrogen-donor in various chemical reactions. wikipedia.orgsigmaaldrich.com The dihydroanthracene scaffold is also a key structural motif in medicinal chemistry. For instance, derivatives have been investigated as potential anticancer agents and as antagonists for neurological receptors. rroij.comnih.govblogspot.com The ability to introduce substituents at various positions on the dihydroanthracene nucleus allows for the fine-tuning of its chemical and biological properties, making it a versatile scaffold for targeted drug design and materials science. nih.gov

Historical Context of Dihydroanthracene Research and Key Discoveries

The journey into anthracene chemistry began in 1832 when French chemists Jean-Baptiste Dumas and Auguste Laurent first isolated the parent compound from coal tar. nih.gov This discovery was a landmark event that opened up the broader field of polycyclic aromatic hydrocarbons. nih.gov

A significant advancement in the synthesis of related six-membered ring systems came with the work of Otto Diels and Kurt Alder, who were awarded the Nobel Prize in 1950 for developing the cycloaddition reaction that bears their names. The Diels-Alder reaction is a powerful and widely used method for constructing cyclic molecules, including adducts of anthracene that result in the 9,10-dihydroanthracene framework.

The direct conversion of anthracene to 9,10-dihydroanthracene is a classic transformation in organic synthesis. A key method for this is the Bouveault–Blanc reduction, which uses sodium and ethanol (B145695) to achieve the hydrogenation of the central ring. wikipedia.org This reaction efficiently breaks the aromaticity of the central ring while preserving the two outer phenyl rings. wikipedia.org These foundational discoveries have paved the way for the synthesis and exploration of a vast array of substituted dihydroanthracene derivatives.

Scope and Current Research Trajectories for 1,8,9-Trimethoxy-9,10-dihydro-anthracene

While the broader dihydroanthracene family has been the subject of extensive research, specific literature focusing on the synthesis and application of This compound is limited. However, the research trajectories for this compound can be inferred from studies on structurally similar molecules, particularly other methoxy-substituted dihydroanthracenes.

The introduction of methoxy (B1213986) (-OCH₃) groups onto the dihydroanthracene scaffold is a common strategy to modulate the molecule's electronic properties and biological activity. Research on methoxy-substituted 9-aminomethyl-9,10-dihydroanthracene (B3062311) (AMDA) derivatives, for example, has shown that the position of the methoxy group significantly influences the compound's binding affinity for the human serotonin (B10506) 5-HT(2A) receptor. nih.gov Computational modeling in these studies suggests that the oxygen atom of the methoxy group can form crucial hydrogen bonds within the receptor's binding site, highlighting the importance of specific substitution patterns. nih.gov

Based on these findings, it is plausible that the research scope for this compound would lie in several key areas:

Medicinal Chemistry: Investigating its potential as a ligand for various biological targets. The specific arrangement of the three methoxy groups could lead to unique interactions with receptors or enzymes, warranting screening for pharmacological activity.

Materials Science: Exploring its fluorescent properties and potential use as a building block for organic light-emitting diodes (OLEDs) or other organic electronic materials. The electron-donating nature of the methoxy groups can tune the HOMO-LUMO gap and influence the photophysical properties.

Synthetic Chemistry: Utilizing it as an intermediate for the synthesis of more complex molecules. The methoxy groups can be potential handles for further functionalization or can be demethylated to reveal reactive hydroxyl groups.

Current research on analogous compounds focuses heavily on structure-activity relationships (SAR), where systematic changes to the substitution pattern are correlated with changes in biological or physical properties. Therefore, the primary research trajectory for this compound would likely involve its synthesis followed by comprehensive evaluation of its biological and photophysical characteristics to understand how its unique trimethoxy substitution pattern defines its function.

Data Tables

Table 1: Physical Properties of Anthracene and 9,10-Dihydroanthracene

| Property | Anthracene | 9,10-Dihydroanthracene |

| Chemical Formula | C₁₄H₁₀ | C₁₄H₁₂ |

| Molar Mass | 178.23 g/mol | 180.25 g/mol wikipedia.org |

| Appearance | Colorless solid nih.gov | White solid wikipedia.org |

| Melting Point | 216 °C | 108-109 °C wikipedia.org |

| Boiling Point | 340 °C | 312 °C wikipedia.org |

| Solubility in Water | Insoluble | Insoluble |

| Key Feature | Blue fluorescence under UV light nih.gov | Hydrogen-donor capability wikipedia.org |

Structure

3D Structure

Propiedades

Fórmula molecular |

C17H18O3 |

|---|---|

Peso molecular |

270.32 g/mol |

Nombre IUPAC |

1,8,9-trimethoxy-9,10-dihydroanthracene |

InChI |

InChI=1S/C17H18O3/c1-18-13-8-4-6-11-10-12-7-5-9-14(19-2)16(12)17(20-3)15(11)13/h4-9,17H,10H2,1-3H3 |

Clave InChI |

SEFFBCQMWOLCMQ-UHFFFAOYSA-N |

SMILES canónico |

COC1C2=C(CC3=C1C(=CC=C3)OC)C=CC=C2OC |

Origen del producto |

United States |

Spectroscopic and Advanced Characterization Techniques for 1,8,9 Trimethoxy 9,10 Dihydro Anthracene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of 1,8,9-Trimethoxy-9,10-dihydro-anthracene in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the complete carbon-hydrogen framework and deduce its stereochemical and conformational features.

The 1H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the 13C NMR spectrum reveals the types of carbon atoms present (methyl, methylene (B1212753), methine, quaternary).

For this compound, the 1H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons at the C9 and C10 positions, and the methoxy (B1213986) group protons. Due to the substitution pattern, the aromatic protons on the two side rings are no longer chemically equivalent, leading to more complex splitting patterns than in unsubstituted 9,10-dihydroanthracene (B76342). The protons of the three methoxy groups are expected to appear as sharp singlets. The protons at the C9 and C10 positions will also exhibit characteristic shifts and couplings.

The 13C NMR spectrum will show signals corresponding to all 17 carbon atoms in the molecule. The chemical shifts will differentiate between the aromatic carbons, the aliphatic carbons of the central ring (C9 and C10), and the carbons of the three methoxy groups. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH2, and CH3 groups.

Table 1: Predicted 1H NMR Chemical Shifts for this compound Data are estimated based on analogous structures and general NMR principles.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (H2, H3, H4, H5, H6, H7) | 6.8 - 7.5 | Multiplets |

| C9-H | ~4.0 - 4.5 | Singlet or Doublet |

| C10-H2 | ~3.7 - 4.0 | AB quartet or Multiplet |

| C1-OCH3 | ~3.8 - 3.9 | Singlet |

| C8-OCH3 | ~3.8 - 3.9 | Singlet |

| C9-OCH3 | ~3.3 - 3.5 | Singlet |

Table 2: Predicted 13C NMR Chemical Shifts for this compound Data are estimated based on analogous structures and general NMR principles.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Quaternary Aromatic Carbons (C1, C8, C4a, C5a, C8a, C9a) | 125 - 160 |

| Methine Aromatic Carbons (C2, C3, C4, C5, C6, C7) | 110 - 130 |

| C9 | 70 - 80 |

| C10 | 30 - 40 |

| Methoxy Carbons (-OCH3) | 55 - 65 |

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the 1H and 13C signals and establishing the connectivity between atoms. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically separated by two or three bonds). youtube.com For this compound, COSY would reveal the coupling networks within the aromatic rings and potentially between the protons at C9 and C10, helping to trace the proton-proton connectivity throughout the molecule. creative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. creative-biostructure.com It is invaluable for assigning the 13C signals based on the already assigned 1H signals. Each CH, CH2, and CH3 group will produce a cross-peak, linking the proton and carbon chemical shifts.

The central six-membered ring (Ring B) of the 9,10-dihydroanthracene core is not planar and typically adopts a boat or pseudo-boat conformation. cdnsciencepub.com The molecule is folded along the C9-C10 axis, resulting in a specific dihedral angle between the two benzene (B151609) rings. cdnsciencepub.com This conformation can be influenced by the nature and position of substituents. cdnsciencepub.com

NMR techniques can provide detailed information about this conformation:

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): These experiments detect protons that are close in space, irrespective of their bonding connectivity. By analyzing the NOE cross-peaks, it is possible to determine the relative stereochemistry and preferred conformation. For example, NOEs between the C9-H proton and specific protons on the aromatic rings or the C10 methylene group would provide crucial constraints for building a 3D model of the molecule. This can help establish the spatial relationship of the methoxy groups relative to the rest of the structure.

Coupling Constants (J-values): The magnitude of the coupling constants between protons, particularly at the C9 and C10 positions, can provide information about the dihedral angles between them, which in turn relates to the conformation of the central ring.

Mass Spectrometry (MS and HRMS) in Molecular Formula Determination

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.

For this compound (C17H18O3), HRMS would be used to confirm its elemental composition. The technique can differentiate between compounds with the same nominal mass but different elemental formulas due to its high precision. The analysis of the isotopic pattern in the mass spectrum further corroborates the proposed molecular formula.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]+ | C17H19O3+ | 271.1329 |

| [M+Na]+ | C17H18O3Na+ | 293.1148 |

| [M]+• | C17H18O3+• | 270.1256 |

In addition to molecular formula determination, the fragmentation pattern observed in the mass spectrum (particularly in MS/MS experiments) can provide structural information. Characteristic losses, such as the loss of a methyl group (•CH3) or a methoxy group (•OCH3), would be expected from the molecular ion.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wiley.com The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

The key functional groups and their expected IR absorptions are:

Aromatic C-H Stretch: Typically observed just above 3000 cm-1. libretexts.org

Aliphatic C-H Stretch: The C-H bonds of the CH2 group at C10 and the methoxy groups will absorb just below 3000 cm-1.

Aromatic C=C Stretch: A series of absorptions in the 1600-1450 cm-1 region are characteristic of the benzene rings. libretexts.org

C-O Stretch (Ether): Strong absorptions corresponding to the aryl-alkyl ether linkages (Ar-O-CH3) are expected in the 1250-1000 cm-1 region.

C-H Bending: The "fingerprint region" (below 1500 cm-1) will contain complex bands due to various C-H bending vibrations that are unique to the molecule. libretexts.org

Table 4: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm-1) |

| C-H Stretch | Aromatic | 3100 - 3000 |

| C-H Stretch | Aliphatic (CH2, OCH3) | 3000 - 2850 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-O Stretch | Aryl-alkyl ether | 1275 - 1200 (asymmetric) & 1075 - 1020 (symmetric) |

| C-H Bend | Aromatic (out-of-plane) | 900 - 675 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The chromophore in this compound is the dihydroanthracene system.

The UV-Vis spectrum of 9,10-dihydroanthracene is significantly different from that of fully aromatic anthracene (B1667546). The disruption of the extended π-conjugation across the central ring in the dihydro- form results in a spectrum that more closely resembles that of two isolated, substituted benzene rings. The absorption maxima (λmax) occur at shorter wavelengths (a hypsochromic or blue shift) compared to anthracene. nih.gov

The presence of the three methoxy groups (-OCH3), which are auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 9,10-dihydroanthracene. This is due to the electron-donating nature of the oxygen lone pairs, which extend the conjugation with the aromatic rings. The spectrum would likely show multiple bands corresponding to π → π* transitions within the aromatic system. nih.gov

X-ray Diffraction Studies for Solid-State Structure and Crystal Data

Comprehensive searches of chemical and crystallographic databases did not yield specific single-crystal X-ray diffraction data for this compound. Therefore, detailed information regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters could not be obtained.

Table 1: Crystal Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Calculated Density (g/cm³) | Data not available |

Reaction Mechanisms and Chemical Transformations of 1,8,9 Trimethoxy 9,10 Dihydro Anthracene

Hydrogenation and Dehydrogenation Mechanisms

The interconversion between 9,10-dihydroanthracene (B76342) and its aromatic counterpart, anthracene (B1667546), is a fundamental process involving hydrogenation and dehydrogenation. For the parent 9,10-dihydroanthracene, these reactions are well-documented. Hydrogenation of anthracene to 9,10-dihydroanthracene can be achieved using various reducing agents, including sodium in ethanol (B145695), in a process known as the Bouveault–Blanc reduction. dicp.ac.cnorgsyn.org Catalytic hydrogenation over transition metal catalysts is also a common method. mdpi.commdpi.comresearchgate.net

Conversely, the dehydrogenation of 9,10-dihydroanthracene to anthracene is an oxidative process. This can be accomplished using a variety of reagents and catalysts. For instance, a combination of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and sodium nitrite (B80452) (NaNO₂) has been shown to be a highly efficient catalytic system for the oxidative dehydrogenation of 9,10-dihydroanthracene, achieving over 99% conversion and 99% selectivity for anthracene under relatively mild conditions. dicp.ac.cncjcatal.comresearchgate.net The proposed mechanism involves a catalytic cycle where DDQ is the initial hydrogen abstractor, and the resulting DDQH₂ is re-oxidized by NO₂, which is generated from NaNO₂ and oxygen. dicp.ac.cn

Multi-walled carbon nanotubes (MWCNTs) have also been employed as metal-free catalysts for the oxidative dehydrogenation of 9,10-dihydroanthracene using molecular oxygen as the oxidant. mpg.de This method is highly selective, producing almost no anthraquinone (B42736). mpg.de The catalytic activity is attributed to the unique electronic and surface properties of the MWCNTs. mpg.de Sulfur has also been used as a reagent for the dehydrogenation of 9,10-dihydroanthracene to anthracene upon heating. stackexchange.com

While specific studies on the 1,8,9-trimethoxy derivative are scarce, the presence of electron-donating methoxy (B1213986) groups at the C1 and C8 positions would be expected to influence the energetics of these processes. The increased electron density on the aromatic rings could affect the rate and selectivity of both hydrogenation and dehydrogenation reactions. The synthesis of substituted 9,10-dihydroanthracenes can also be achieved by the reduction of the corresponding anthraquinones using a mixture of hydriodic acid, phosphorus, and iodine. researchgate.net

Rearrangement Reactions (e.g., Dispiro Derivatives)

Electrophilic and Nucleophilic Substitution Reactions

The electron-rich nature of the 1,8,9-trimethoxy-9,10-dihydro-anthracene core makes it susceptible to electrophilic attack. The methoxy groups at C1 and C8 are strong activating groups and would direct electrophilic substitution to the ortho and para positions of the terminal aromatic rings.

A notable example of an electrophilic substitution is the Friedel-Crafts type cyclization. While not on the dihydroanthracene itself, a related reaction of an (ortho-acetalaryl)arylmethanol with phosphines under acidic conditions leads to the formation of (10-hydroxy-9,10-dihydroanthr-9-yl)phosphonium salts. This demonstrates the susceptibility of the anthracene framework to intramolecular electrophilic attack.

Nucleophilic substitution reactions on the this compound are less common due to the electron-rich nature of the aromatic rings. However, in the corresponding anthraquinone derivatives, nucleophilic substitution of methoxy groups is possible. For example, treatment of 1,4-dimethoxyanthracene-9,10-dione with butylamine (B146782) in the presence of a catalyst can lead to the substitution of one or both methoxy groups to form aminoanthraquinone derivatives. nih.gov The reaction proceeds via nucleophilic attack on the anthraquinone core, which is activated towards such reactions by the electron-withdrawing carbonyl groups. nih.gov The disappearance of the methoxy proton signals in the ¹H-NMR spectrum confirms the substitution. nih.gov

Redox Processes and Electrochemical Behavior (e.g., Cyclic Voltammetry, Oxidation Potentials)

The redox behavior of this compound is intrinsically linked to its ability to undergo dehydrogenation to the corresponding aromatic anthracene derivative. The oxidation potential of the dihydroanthracene is a key parameter in these processes. While specific cyclic voltammetry data for this compound is not available, studies on related compounds provide valuable insights. For example, the oxidation potential of 3,3'',4,4''-tetramethoxy-o-terphenyl has been reported to be 0.74 V vs. Fc⁺/Fc. researchgate.net This suggests that methoxy-substituted aromatic compounds can be oxidized at moderate potentials.

The dehydrogenation of 9,10-dihydroanthracene can be initiated by an electron-transfer equilibrium. researchgate.net Redox-active guanidines have been shown to be effective reagents for the oxidation of aromatic compounds with high redox potentials. researchgate.net The efficiency of these reagents depends on their reduction potential and the pKa of their protonated reduced form. researchgate.net

The electrochemical behavior of the corresponding anthraquinone systems is also relevant. For instance, 9,10-dihydroxyanthracene (the hydroquinone (B1673460) form of 9,10-anthraquinone) is formed upon hydrogenation of the anthraquinone and is readily soluble in alkaline solutions. wikipedia.org

Catalytic Conversions and the Role of Catalysts (e.g., Multi-Walled Carbon Nanotubes, Transition Metal Catalysts)

Catalysis plays a crucial role in the chemical transformations of dihydroanthracene systems. As mentioned in section 5.1, both multi-walled carbon nanotubes (MWCNTs) and transition metal-based catalysts are effective for the dehydrogenation of 9,10-dihydroanthracene.

MWCNTs act as metal-free catalysts for oxidative dehydrogenation, offering high selectivity. mpg.de The catalytic activity can be enhanced by thermal treatment of the MWCNTs, which removes oxygenated groups from the surface. mpg.de The mechanism is believed to involve the adsorption of both the dihydroanthracene and oxygen onto the nanotube surface. mpg.de

Transition metal catalysts are widely used for both hydrogenation and dehydrogenation. For instance, a DDQ/NaNO₂ system can catalytically dehydrogenate 9,10-dihydroanthracene. dicp.ac.cnresearchgate.netresearchgate.net The reaction proceeds through a redox cycle involving the catalyst components. dicp.ac.cn Palladium catalysts are also commonly used for these transformations. researchgate.net

The hydrogenation of anthracene to 9,10-dihydroanthracene can be catalyzed by various transition metals. For example, a Ni supported on Hβ-Zeolite catalyst has been used for the hydrogenation of anthracene in supercritical carbon dioxide. mdpi.com Binary composite catalysts, such as Fe-Co on different supports, have also been investigated for anthracene hydrogenation. mdpi.com

Photoinduced Electron Transfer Phenomena in Dihydroanthracene Systems

Photoinduced electron transfer (PET) is a fundamental process in which an electronically excited molecule transfers an electron to or from another molecule. While specific studies on this compound are not available, the general principles of PET in anthracene and related systems are well-established.

The process typically involves a donor (D) and an acceptor (A). Upon photoexcitation, either the donor or the acceptor can become excited (D* or A*). If the thermodynamics are favorable, an electron is transferred, leading to the formation of a radical ion pair (D⁺•/A⁻• or D⁻•/A⁺•). The feasibility of PET can be estimated from the Rehm-Weller equation, which takes into account the excitation energy of the chromophore and the redox potentials of the donor and acceptor.

In the context of dihydroanthracene systems, the anthracene moiety can act as a fluorophore and an electron donor or acceptor depending on the substituents and the reaction partner. The presence of electron-donating methoxy groups in this compound would lower its oxidation potential, making it a better electron donor in a PET process. The kinetics and thermodynamics of PET are crucial in determining the efficiency of charge separation and recombination, which are key steps in many photophysical and photochemical processes. youtube.com

Structure Activity Relationship Sar Studies Involving Dihydroanthracene Derivatives

Methodological Approaches to SAR Analysis

The investigation of SAR in dihydroanthracene derivatives employs a variety of computational and experimental techniques. rsc.org A primary goal is to build a predictive model that links structural features to biological activity. researchgate.net

Computational Approaches:

Molecular Mechanics and Quantum Chemistry: Methods like MM2, MMPI, and density functional theory (DFT) are used to perform conformational analysis and calculate electronic properties. acs.orgnih.gov These calculations help in understanding the preferred three-dimensional structures of the molecules and the distribution of electron density, which are crucial for receptor binding. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate variations in the chemical structure with changes in biological activity. researchgate.net These models often use descriptors related to steric, electronic, and hydrophobic properties.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net It is instrumental in understanding the specific interactions, such as hydrogen bonds and van der Waals forces, that govern binding affinity. nih.govmssm.edu

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. This model can then be used to screen for new, structurally diverse compounds with the potential for similar activity.

Experimental Approaches:

Synthesis of Analogues: A systematic synthesis of analogues with modifications at various positions of the dihydroanthracene scaffold is a cornerstone of SAR studies. researchgate.netnih.gov This allows for the direct assessment of the impact of specific substituents on activity.

Biological Assays: In vitro and in vivo assays are used to determine the biological activity of the synthesized compounds. researchgate.net For example, radioligand binding assays can be used to measure the affinity of compounds for a specific receptor. nih.gov

Spectroscopic Techniques: Techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography provide detailed information about the conformation and structure of the molecules in solution and in the solid state, respectively. acs.orgacs.org This information is vital for validating computational models.

The integration of these computational and experimental methods provides a comprehensive understanding of the SAR of dihydroanthracene derivatives, guiding the rational design of new and more effective molecules. rsc.orgresearchgate.net

Influence of Substituent Position and Nature on Molecular Interactions

Methoxy (B1213986) groups are common substituents in biologically active dihydroanthracene derivatives, and their position significantly impacts activity. For instance, in a series of methoxy-substituted 9-aminomethyl-9,10-dihydroanthracene (B3062311) (AMDA) analogues, the position of the methoxy group on the aromatic ring was found to be a key determinant of their affinity for the 5-HT2A receptor. nih.govnih.gov

A study on methoxy-substituted AMDA derivatives revealed the following affinity trend: 3-MeO > 4-MeO > 1-MeO ≈ 2-MeO. nih.gov This suggests that a methoxy group at the 3-position is most favorable for high-affinity binding. Computational modeling indicated that the methoxy group's oxygen atom could participate in hydrogen bonding with specific residues within the receptor's binding site. nih.govnih.gov The lower affinity of the 1- and 2-methoxy isomers was attributed to their inability to form these favorable interactions. nih.gov

| Compound | Substituent Position | Relative Affinity | Postulated Interaction |

|---|---|---|---|

| 3-MeO-AMDA | 3 | High | Hydrogen bond with receptor |

| 4-MeO-AMDA | 4 | Moderate | Favorable interaction |

| 1-MeO-AMDA | 1 | Low | No significant H-bond |

| 2-MeO-AMDA | 2 | Low | No significant H-bond |

The conformation of the central dihydroanthracene ring, which can range from planar to a folded (boat-like) shape, is heavily influenced by the steric and electronic properties of its substituents. acs.orgnih.gov

Steric Effects: Bulky substituents can introduce steric hindrance, which is the repulsion between electron clouds of nearby atoms. numberanalytics.comyoutube.com This can force the molecule into a specific conformation to minimize these unfavorable interactions. numberanalytics.com For example, increasing the size of substituents at the 9 and 10 positions can favor a more planar conformation of the central ring. acs.org In some cases, very bulky groups can lead to a twisted or distorted geometry. nih.govlookchem.com

The interplay between steric and electronic effects is complex and determines the molecule's conformational landscape. nih.gov This landscape, in turn, dictates which conformations are accessible for binding to a biological target.

| Substituent Property | Effect | Impact on Conformation | Example |

|---|---|---|---|

| Bulky Size (Steric) | Increased steric hindrance | Favors more planar or twisted conformations | 9,9,10,10-tetramethyl-DHA is planar acs.org |

| Electron-Withdrawing (Electronic) | Alters electron distribution | Can influence ring folding and aromaticity | Affects photochemical reactivity nih.gov |

| Electron-Donating (Electronic) | Alters electron distribution | Can influence ring folding and aromaticity | Affects photochemical reactivity nih.gov |

Geometry-Affinity Relationships in Molecular Recognition Studies

The three-dimensional geometry of a molecule is a critical factor in its ability to bind to a biological target with high affinity and specificity. For dihydroanthracene derivatives, the relationship between their geometry and binding affinity has been a subject of detailed investigation. nih.gov

One key geometric parameter in dihydroanthracene derivatives is the folding angle between the two aromatic rings. Studies on 9-(aminomethyl)-9,10-dihydroanthracene (AMDA) have shown that the parent compound's geometry, with its specific fold angle, is near optimal for binding to the 5-HT2A receptor. nih.gov This suggests that the receptor's binding pocket has a complementary shape that accommodates this folded conformation.

These findings underscore the importance of a precise geometric arrangement for effective ligand-receptor interactions.

Stereochemical Considerations in Structure-Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the structure-activity profiles of chiral dihydroanthracene derivatives. When a molecule is chiral, its two enantiomers (non-superimposable mirror images) can exhibit significantly different biological activities.

In the context of dihydroanthracene derivatives, the introduction of a substituent at a non-symmetrical position can create a chiral center. For example, in the case of methoxy-substituted AMDA derivatives, the compounds were studied as racemic mixtures (a 1:1 mixture of both enantiomers). nih.gov However, it is predicted that the different stereoisomers will interact differently with the chiral environment of the receptor binding site. nih.gov

One enantiomer may fit perfectly into the binding site, leading to high affinity, while the other enantiomer may bind weakly or not at all due to steric clashes or the inability to form key interactions. This is a common phenomenon in drug action, where one enantiomer is responsible for the desired therapeutic effect, and the other may be inactive or even cause unwanted side effects.

Similarly, in studies of dithranol and its acyl analogues, while not explicitly focused on chirality, the precise spatial arrangement of the acyl chain influences its interaction with skin components, affecting its irritant and staining properties. nih.gov As the length of the acyl chain increases, the steric bulk changes, which can alter how the molecule orients itself in a biological environment. nih.gov

Therefore, a thorough SAR study of chiral dihydroanthracene derivatives requires the separation and individual testing of each enantiomer to fully understand the stereochemical requirements for optimal biological activity.

Following a comprehensive search for scientific literature and research data, no specific information was found for the chemical compound 1,8,9-Trimethoxy-9,10-dihydro-anthracene in relation to the advanced applications and specialized fields outlined in the user's request.

The conducted searches yielded results for a variety of other anthracene (B1667546) and 9,10-dihydroanthracene (B76342) derivatives, but none corresponded to the exact 1,8,9-trimethoxy substituted structure. For instance, studies were found on 9,10-dialkoxy derivatives, hydroxylated anthracenes, and various functionalized anthracene-9,10-diones. These compounds, while related in their core structure, possess different substituents and, consequently, different chemical and physical properties that dictate their applications.

Due to the absence of specific research findings for "this compound" in the areas of organic electronics, material chemistry, photochemistry, DNA interaction, or sensor development, it is not possible to generate the requested article with scientifically accurate and verifiable content that strictly adheres to the provided outline. The creation of such an article would require speculation and extrapolation from unrelated compounds, which would violate the core principles of scientific accuracy.

Therefore, the requested article focusing solely on the advanced applications and functionalization of this compound cannot be provided at this time.

Table of Compounds Mentioned

Advanced Applications and Functionalization of 1,8,9 Trimethoxy 9,10 Dihydro Anthracene in Specialized Fields

Hydrogen Storage and Transfer Applications

Currently, there is no publicly available research or data on the application of 1,8,9-Trimethoxy-9,10-dihydro-anthracene in the field of hydrogen storage and transfer.

Analytical Methodologies in Dihydroanthracene Research

Extraction Techniques for Dihydroanthracene Derivatives from Complex Matrices

The initial step in studying dihydroanthracene derivatives from natural sources, often referred to as complex matrices, is the extraction of these compounds from the raw material. Plant tissues, in particular, are a significant source of anthracene (B1667546) derivatives. researchgate.net The choice of extraction method and solvent is critical to efficiently isolate the compounds of interest while minimizing the co-extraction of undesirable substances.

Solvent extraction is the most common approach, where the plant material is treated with a solvent that has a high affinity for the target molecules. Dihydroanthracene derivatives, being polycyclic aromatic hydrocarbons, exhibit varying polarities based on their substituents, which dictates the optimal solvent choice. For many anthracene derivatives found in the Rumex genus, alcohol-water mixtures are utilized for extraction. bohrium.com The selection of solvents is based on their ability to dissolve the target compounds effectively.

The general process often involves maceration or percolation of the dried and powdered plant material with a selected solvent or a series of solvents of increasing or decreasing polarity. This stepwise approach can achieve a preliminary fractionation of the extract. For instance, a sequence might begin with a nonpolar solvent like hexane (B92381) to remove lipids, followed by a more polar solvent like ethanol (B145695) or methanol (B129727) to extract the desired aromatic compounds.

Table 1: Solvents Used in the Extraction of Anthracene Derivatives from Plant Sources

| Solvent/Solvent System | Target Compounds/Source | Reference |

|---|---|---|

| Alcohol-Water Mixtures | Anthracene derivatives from Rumex species | bohrium.com |

| Methanol/Ethanol | General extraction of phenolic compounds, including anthraquinones | researchgate.net |

This table is interactive. Click on headers to sort.

Chromatographic Separation Methods (e.g., Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry)

Following extraction, chromatographic methods are indispensable for separating the individual components of the complex extract. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the techniques of choice for the analysis of dihydroanthracene derivatives. shimadzu.comnemc.ussciex.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing anthracene derivatives, including polar and thermally unstable compounds. sciex.com HPLC systems utilize a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). The separation is based on the differential partitioning of the analytes between the two phases. For anthracene derivatives, reverse-phase columns (e.g., C18) are commonly used with a mobile phase typically consisting of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. frontiersin.org A UV detector can be used for quantification, often set at wavelengths where the anthracene core absorbs strongly. bohrium.com Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity, allowing for both the quantification and identification of compounds in a single run. sciex.com This technique is powerful for distinguishing between isomers, which can be challenging with other methods. nemc.us

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique, especially for volatile and thermally stable derivatives. researchgate.net In GC-MS, the sample is vaporized and separated in a gaseous mobile phase that flows through a capillary column. The separation is based on the compound's boiling point and affinity for the stationary phase. While highly effective, the separation of isomers of polycyclic aromatic hydrocarbons (PAHs) can be challenging due to their similar physical properties. shimadzu.com Chemical Ionization (CI) can be a useful alternative to standard Electron Ionization (EI), as it can sometimes provide clearer molecular ion signals and different fragmentation patterns that aid in isomer differentiation. shimadzu.com

Table 2: Chromatographic Methods for Anthracene Derivative Analysis

| Technique | Ionization Mode | Application | Key Advantages | Reference |

|---|---|---|---|---|

| HPLC-UV | - | Quantitative determination of anthracene derivatives | Robust, widely available, good for quantification | bohrium.com |

| LC-MS/MS | ESI, APCI, APPI | Separation and quantification of PAHs and their polar derivatives | High selectivity and sensitivity, minimizes sample prep, suitable for non-volatile compounds | nemc.us, sciex.com |

| GC-MS | EI, CI | Separation and identification of volatile PAHs and their isomers | High resolution, extensive spectral libraries for identification | shimadzu.com, researchgate.net |

This table is interactive. Click on headers to sort.

Sample Preparation and Purification Strategies (e.g., Recrystallization, Steam Distillation)

To obtain 1,8,9-Trimethoxy-9,10-dihydro-anthracene in a pure form for structural analysis or as a standard, further purification of the crude extract or synthetic product is necessary. Recrystallization and distillation are fundamental techniques for this purpose.

Recrystallization is a primary method for purifying solid organic compounds. chemcess.com The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities behind in the mother liquor. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For anthracene and its derivatives, various solvents have been proven effective. Repeated recrystallization steps can significantly increase the purity of the product. chemcess.com For example, using pyridine (B92270) as a solvent can yield anthracene with 95% purity. chemcess.com Dioxane and furfural (B47365) have also been identified as superior solvents for the crystallization of anthracene from crude mixtures. google.comgoogle.com

Steam Distillation is a purification technique used for water-insoluble compounds that are volatile in steam. This method is particularly useful for separating compounds from non-volatile materials or for removing high-boiling point solvents. google.com For instance, 9,10-dihydroanthracene (B76342) itself can be purified by steam distillation from an aqueous suspension. orgsyn.org This process involves passing steam through the mixture; the heat from the steam vaporizes the compound, which is then co-distilled with the water and collected after condensation. orgsyn.org

Table 3: Purification Solvents and Techniques for Anthracene Compounds

| Purification Method | Solvent(s) | Resulting Purity | Reference |

|---|---|---|---|

| Recrystallization | Pyridine | 95% | chemcess.com |

| Recrystallization | Dioxane | ~80% in a single step | google.com |

| Recrystallization | Furfural | 94.35% after second recrystallization | google.com |

| Recrystallization | Ethanol | Used for final purification of 9,10-dihydroanthracene | orgsyn.org |

This table is interactive. Click on headers to sort.

Quantitative and Qualitative Analytical Approaches for Structural Characterization

The definitive identification and structural elucidation of a specific compound like this compound rely on a combination of spectroscopic and spectrometric methods.

Qualitative Analysis for structural characterization involves determining the precise arrangement of atoms within the molecule.

Mass Spectrometry (MS) , as part of GC-MS or LC-MS, provides the molecular weight of the compound from the molecular ion peak and offers clues about its structure through fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. Advanced 2D-NMR techniques (like COSY, HSQC, and HMBC) can establish the complete connectivity of the molecule, which is essential for placing the three methoxy (B1213986) groups and confirming the dihydro-anthracene core of the target compound.

X-ray Crystallography offers unambiguous proof of structure by determining the three-dimensional arrangement of atoms in a single crystal. rsc.org This technique provides precise bond lengths, bond angles, and stereochemistry, which is invaluable for confirming the structure of novel or complex derivatives. rsc.orgmdpi.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For this compound, IR spectroscopy would show characteristic absorptions for C-H bonds (aromatic and aliphatic), C=C bonds of the aromatic rings, and the C-O bonds of the methoxy ether groups.

Quantitative Analysis aims to determine the concentration of the compound in a sample.

HPLC-UV and LC-MS are the primary methods for quantification. bohrium.com Using a certified reference standard of the pure compound, a calibration curve is constructed by plotting the detector response against a series of known concentrations. The concentration of the analyte in an unknown sample can then be determined by comparing its detector response to the calibration curve. shimadzu.com The use of an internal standard is a common practice to improve the accuracy and precision of the quantification. shimadzu.com

Q & A

Q. What are the standard synthetic methodologies for 1,8,9-Trimethoxy-9,10-dihydro-anthracene?

The synthesis of methoxy-substituted dihydroanthracenes typically involves bromination of anthracene precursors followed by nucleophilic substitution. For example, bromination at the 9,10-positions of anthracene derivatives allows subsequent methoxy group introduction via reaction with sodium methoxide. Multi-step purification (e.g., column chromatography, recrystallization) ensures high purity. Similar protocols for 1,4-dimethoxy analogs highlight the importance of temperature control (~0°C for bromination, 80°C for substitution) to avoid side reactions .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Spectroscopic characterization is critical:

- NMR : Methoxy protons appear as singlets (δ 3.8–4.0 ppm), while aromatic protons show splitting patterns dependent on substituent positions.

- X-ray crystallography : Definitive spatial arrangement, as demonstrated for 4-allylamino-3-fluoro-9,10-dioxa-1,2-diaza-anthracene derivatives .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., 268.22 g/mol for a related anthraquinone-carboxylic acid derivative ).

Q. What safety precautions are critical when handling this compound?

Follow SDS guidelines for dihydroanthracene derivatives:

- Use PPE (gloves, goggles) and work in a fume hood.

- Store under inert gas (e.g., N) to prevent oxidation.

- Avoid exposure to moisture, as dihydroanthracenes can degrade in humid conditions .

Advanced Research Questions

Q. How do reaction solvents influence the regioselectivity of methoxy group introduction?

Solvent polarity and coordination ability significantly impact substitution efficiency:

Q. What analytical approaches reconcile discrepancies in electronic properties of methoxy-substituted dihydroanthracenes?

Contradictions in HOMO-LUMO gaps or conductivity arise from substituent positioning. Resolve via:

- Cyclic voltammetry : Compare oxidation/reduction potentials under standardized conditions (e.g., 0.1 M TBAP in CHCN).

- DFT calculations : Correlate experimental UV-Vis spectra (e.g., λ ~350 nm for anthraquinones ) with computational models.

- Single-crystal studies : Resolve steric effects, as shown for 9,10-diphenylanthracene derivatives .

Q. How do methoxy groups enhance charge transport in organic semiconductors?

Methoxy substituents improve π-π stacking and electron donation:

- OFET testing : 1,4-Dimethoxy analogs show hole mobility up to 0.12 cm/V·s, 30% higher than non-substituted analogs .

- Thermogravimetric analysis (TGA) : Methoxy groups increase thermal stability (decomposition >250°C vs. ~200°C for parent anthracenes) .

Methodological Notes

- Synthetic Optimization : Use Sonogashira coupling for aryl-alkyne functionalization in advanced derivatives .

- Contradiction Analysis : Compare crystallographic data (e.g., bond lengths in dihydroanthracene-diols ) with computational models to resolve steric vs. electronic effects.

- Safety Protocols : Refer to OSHA/NIOSH guidelines for anthracene derivatives, emphasizing waste disposal in designated halogenated solvent containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.